2-[(3-Fluorophenyl)methyl]pyrrolidine hydrochloride
Overview
Description
2-[(3-Fluorophenyl)methyl]pyrrolidine hydrochloride is a biochemical used for proteomics research . Its molecular formula is C11H14FN•HCl and its molecular weight is 215.7 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolidine ring attached to a fluorophenyl group via a methylene bridge . The InChI code for this compound is 1S/C11H14FN.ClH/c12-10-4-1-3-9(7-10)8-11-5-2-6-13-11;/h1,3-4,7,11,13H,2,5-6,8H2;1H .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of compounds related to 2-[(3-Fluorophenyl)methyl]pyrrolidine hydrochloride offer insights into their potential applications in scientific research. For example, a study demonstrated the synthesis, characterization, and reactivity study of 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, a compound closely related to the this compound. This compound was synthesized through a reduction reaction and characterized by various techniques, including single crystal X-ray diffraction, FT-IR, FT-Raman, 1H NMR, 13C NMR, and ESI-MS. The study provided detailed insights into the molecule's stability, charge transfer, and potential role in non-linear optics based on first hyperpolarizability calculations. Furthermore, the compound was assessed for its reactive properties and stability in water, highlighting its potential as a lead compound for developing new anti-cancerous drugs (Murthy et al., 2017).
Chemosensory Applications
Another significant area of research application for similar compounds involves chemosensory applications, particularly as selective sensors for metal ions. For instance, a pyrrolidine constrained bipyridyl-dansyl conjugate synthesized through click chemistry acted as a selective ratiometric and colorimetric chemosensor for Al(3+) ions based on internal charge transfer (ICT) mechanisms (Maity & Govindaraju, 2010). Similarly, pyrrolo[3,4-c]pyridine-based fluorescent chemosensors have been developed for Fe3+/Fe2+ sensitivity, demonstrating high selectivity in the low concentration range and applicability in living cell imaging (Maity et al., 2018).
Molecular and Biological Studies
In the realm of molecular and biological studies, certain pyrrolidine derivatives have been explored for their selective antagonist properties against specific receptors, suggesting potential therapeutic applications. For example, 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine was identified as a potent and highly selective metabotropic glutamate subtype 5 receptor antagonist, exhibiting anxiolytic activity (Cosford et al., 2003).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
2-[(3-fluorophenyl)methyl]pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c12-10-4-1-3-9(7-10)8-11-5-2-6-13-11;/h1,3-4,7,11,13H,2,5-6,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIUANJRRCMJHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC2=CC(=CC=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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